8-Hydroxyquinoline-4-sulfonic acid
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Overview
Description
8-Hydroxyquinoline-4-sulfonic acid is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a hydroxyl group at the 8th position and a sulfonic acid group at the 4th position on the quinoline ring. This compound is known for its chelating properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyquinoline-4-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces the sulfonic acid group at the 4th position. The reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is often purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the sulfonic acid group to other functional groups.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and physical properties .
Scientific Research Applications
8-Hydroxyquinoline-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound is employed in the study of metal ion interactions in biological systems.
Industry: The compound is used in the production of fluorescent dyes and as a component in organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 8-Hydroxyquinoline-4-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups coordinate with metal ions, forming stable complexes. These complexes can interfere with metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound can also disrupt cellular membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less soluble in water but still an effective chelating agent.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5th position, which enhances its antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Similar to 8-Hydroxyquinoline-4-sulfonic acid but with the sulfonic acid group at the 5th position, affecting its chemical reactivity and solubility
Uniqueness
This compound is unique due to the specific positioning of the sulfonic acid group, which influences its solubility, reactivity, and chelating properties. This makes it particularly useful in applications requiring high water solubility and strong metal ion chelation .
Properties
CAS No. |
57392-95-7 |
---|---|
Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
8-hydroxyquinoline-4-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-8(15(12,13)14)4-5-10-9(6)7/h1-5,11H,(H,12,13,14) |
InChI Key |
JJQNWTGYQREOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
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